molecular formula C12H8N6 B13094957 3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine CAS No. 59742-90-4

3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13094957
CAS No.: 59742-90-4
M. Wt: 236.23 g/mol
InChI Key: UMXQFPUSCIAWFK-UHFFFAOYSA-N
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Description

3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of fused triazole-pyridine systems. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the fusion of two triazole rings with a pyridine ring, forming a complex and stable structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diazo compounds as intermediates. The process often involves the reaction of 1,2,3-triazole derivatives with pyridine derivatives under controlled conditions to form the desired fused ring system .

Industrial Production Methods: Industrial production of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

  • 1,2,3-Triazolo[1,5-a]pyrazine
  • 1,2,3-Triazolo[4,5-b]pyridazine
  • 1,2,3-Triazolo[4,5-c]pyridazine

Comparison: 3,3’-Bi[1,2,3]triazolo[1,5-a]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

59742-90-4

Molecular Formula

C12H8N6

Molecular Weight

236.23 g/mol

IUPAC Name

3-(triazolo[1,5-a]pyridin-3-yl)triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8N6/c1-3-7-17-9(5-1)11(13-15-17)12-10-6-2-4-8-18(10)16-14-12/h1-8H

InChI Key

UMXQFPUSCIAWFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C3=C4C=CC=CN4N=N3

Origin of Product

United States

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